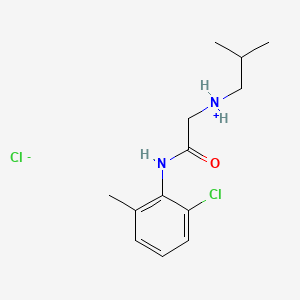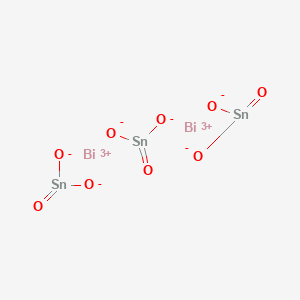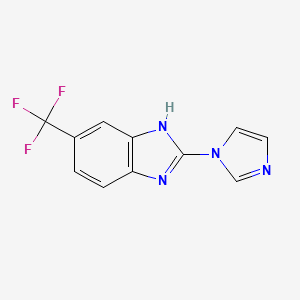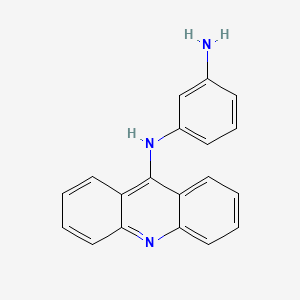
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a spiro structure, which is known for its unique three-dimensional configuration that can impart specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of diethylamino groups. Common synthetic routes may include:
Step 1: Formation of the spiro ring system through a cyclization reaction.
Step 2: Introduction of diethylamino groups via nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow processes: To improve efficiency and consistency.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Reduction reactions may alter the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways: The compound may interact with specific biochemical pathways, altering their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 3,8-Bis((dimethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
Uniqueness
The unique spiro structure and the presence of diethylamino groups distinguish this compound from other similar compounds. These features can impart specific chemical reactivity and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
60012-88-6 |
|---|---|
Fórmula molecular |
C17H30N2O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3,8-bis(diethylaminomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C17H30N2O4/c1-5-18(6-2)11-13-9-17(15(20)22-13)10-14(23-16(17)21)12-19(7-3)8-4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
ZGFKGZJYOYPZLW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1CC2(CC(OC2=O)CN(CC)CC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)


![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)


![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)

![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
